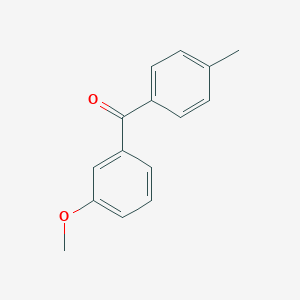
1,3,5-trimethyl-1H-pyrazole-4-carbonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile derivatives involves various chemical reactions, showcasing the compound's adaptability in organic synthesis. For instance, Tominaga et al. (1997) described the synthesis of trimethyl 4,5,5a,8-tetrahydro-1-phenyl-4,8-dioxo-1H-pyrazolo[3,4-e]indolizine-5,5a,6-tricarboxylate derivatives through a double Michael reaction followed by cyclization (Tominaga et al., 1997). Similarly, Plem et al. (2015) achieved the selective synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles via a Michael-type addition reaction, emphasizing the compound's role as a key intermediate in synthesizing pyrazole derivatives (Plem et al., 2015).
Molecular Structure Analysis
The molecular structure of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile and its derivatives has been elucidated using various spectroscopic and crystallographic techniques. Jansone et al. (2007) provided insight into the crystal and molecular structure of related compounds, highlighting the distorted envelope conformation of the heterocyclic rings (Jansone et al., 2007).
Applications De Recherche Scientifique
1. Synthesis of 1,3,5-trisubstituted 1H-pyrazoles
- Summary of Application: An efficient synthesis of 1,3,5-trisubstituted 1H-pyrazoles was developed . These compounds were synthesized starting from α,β-unsaturated aldehydes/ketones and hydrazine using a catalyst under microwave irradiation and solvent-free conditions .
- Methods of Application: The method involved the use of α,β-unsaturated aldehydes/ketones and hydrazine with a catalyst under microwave irradiation and solvent-free conditions . The compounds were characterized by HR-MS, FT-IR, 1H NMR, and 13C NMR spectroscopy .
- Results or Outcomes: The method provided an environmentally friendly reaction condition, simple operation, extensive substrates, good yields, and reuse of the catalyst .
2. Synthesis of 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole
- Summary of Application: An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation . The process started from α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
- Methods of Application: The reaction involved simple operation, metal-free catalysis, acid or base free catalysis . As a green catalyst, vitamin B1 was found to possess favorable catalytic activity and reusability for the condensation reaction .
- Results or Outcomes: The method provided high yields (78–92%) and the synthesized compounds were characterized by HR-MS, FT-IR, 1H NMR and 13C NMR spectroscopy .
3. Biological Activities of 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives
- Summary of Application: New 1,3,5-trimethylpyrazole-containing malonamide derivatives based on pyflubumide were designed, synthesized, and characterized . These compounds showed good activities against Tetranychus cinnabarinus, Plutella xylostella, and Aphis craccivora .
- Methods of Application: The compounds were synthesized and then tested for their bioactivity against various pests . The structure-activity relationships (SAR) were also analyzed .
- Results or Outcomes: Most of the target compounds exhibited moderate to good acaricidal activity against Tetranychus cinnabarinus at a concentration of 400 µg/mL . Some of the compounds also showed good insecticidal activities against Plutella xylostella and potent anti-aphid activity against Aphis craccivora .
4. Use as Organic Chemical Synthesis Intermediate
- Summary of Application: 1,3,5-Trimethyl-1H-pyrazole-4-carbonitrile is used as an organic chemical synthesis intermediate .
- Methods of Application: This compound can be used in the synthesis of other organic compounds .
- Results or Outcomes: The specific outcomes depend on the particular synthesis process .
5. Use in Photoluminescent and Photorefractive Materials
- Summary of Application: 1,3,5-Triarylpyrazoline compounds, which can be synthesized from 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile, have excellent fluorescence and better hole transport characteristics . They can be used as photoluminescent and photorefractive materials .
- Methods of Application: These compounds are synthesized and then used in the production of photoluminescent and photorefractive materials .
- Results or Outcomes: The materials produced using these compounds have excellent fluorescence and better hole transport characteristics .
6. Use in Organic Nonlinear Optical Materials
- Summary of Application: 1,3,5-Triarylpyrazoline compounds, which can be synthesized from 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile, have excellent fluorescence and better hole transport characteristics . They can be used as organic nonlinear optical materials .
- Methods of Application: These compounds are synthesized and then used in the production of organic nonlinear optical materials .
- Results or Outcomes: The materials produced using these compounds have excellent fluorescence and better hole transport characteristics .
Safety And Hazards
Propriétés
IUPAC Name |
1,3,5-trimethylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-5-7(4-8)6(2)10(3)9-5/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHFZIYFAUWQTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363031 | |
| Record name | 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-1H-pyrazole-4-carbonitrile | |
CAS RN |
108161-13-3 | |
| Record name | 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



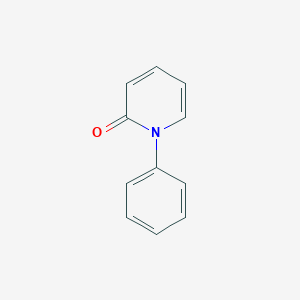
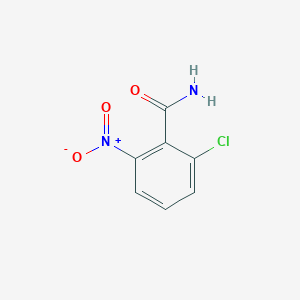


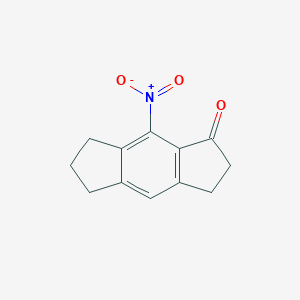


![2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid](/img/structure/B17847.png)
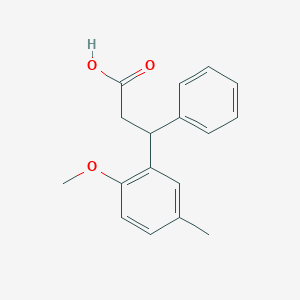
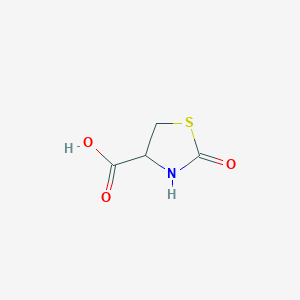
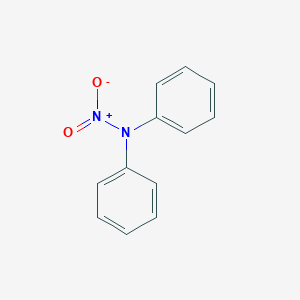
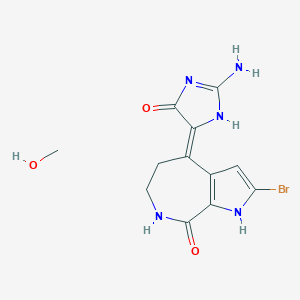
![(4E)-1-(3-acetylphenyl)-4-[[2-[[(E)-[1-(3-acetylphenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B17860.png)
